5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reagents to form the benzimidazole core . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.
Medicine: Its pharmacological activities are being explored for the development of new therapeutic agents.
Industry: The compound’s fluorescent properties are being investigated for use in optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of 5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to specific receptors and enzymes, modulating their activity. For example, they may act as inhibitors of certain enzymes or as agonists/antagonists of specific receptors . The exact pathways and molecular targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine can be compared with other similar compounds, such as:
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A tryptamine derivative with hallucinogenic properties.
5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): Another tryptamine derivative with similar pharmacological effects.
Benzimidazole derivatives: Various benzimidazole compounds with different substituents exhibit diverse pharmacological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3O2/c1-21-13-5-3-12(4-6-13)9-10-18-17-19-15-8-7-14(22-2)11-16(15)20-17/h3-8,11H,9-10H2,1-2H3,(H2,18,19,20) |
InChI Key |
PVWFMBBIPCJBFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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